2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Overview
Description
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: is a fluorinated diol with the molecular formula C6H6F8O2 and a molecular weight of 262.10 g/mol . This compound is characterized by the presence of eight fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to solvents . It is commonly used in various industrial and scientific applications due to its distinctive chemical structure.
Mechanism of Action
Target of Action
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, also known as 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol, is primarily used as a pharmaceutical intermediate
Mode of Action
It’s known that the compound can be used to introduce fluoralkyl groups into organic molecules , which can significantly alter the properties of these molecules and influence their interactions with their targets.
Pharmacokinetics
It’s known that the compound is soluble in water , which can influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It’s also incompatible with oxidizing agents , which can potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol plays a role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These interactions often involve the hydroxyl groups of this compound, which can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the fluorinated nature of the compound can affect the hydrophobic interactions with proteins, potentially altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins by altering their phosphorylation status. This can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. The hydroxyl groups of the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the fluorinated segments of the molecule can engage in hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure. Understanding the dosage effects is crucial for assessing the safety and efficacy of this compound in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases. These enzymes facilitate the oxidation of the hydroxyl groups, leading to the formation of metabolites that can be further processed by the body. The compound’s fluorinated nature can also affect the metabolic flux and levels of metabolites, potentially influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s biochemical properties and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol typically involves the fluorination of hexanediol precursors. One common method includes the reaction of hexanediol with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product . The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the diol into fluorinated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its thermal stability and resistance to solvents
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol
Comparison: Compared to these similar compounds, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is unique due to its specific chain length and the number of fluorine atoms. This combination provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications. Additionally, its thermal stability and resistance to solvents are superior to those of shorter-chain fluorinated diols .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h15-16H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEKBXPLFJSSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188999 | |
Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-74-8 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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